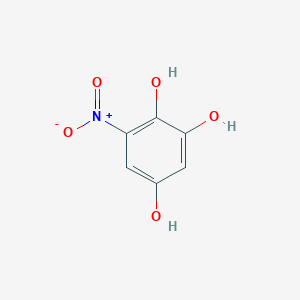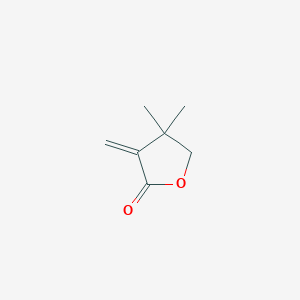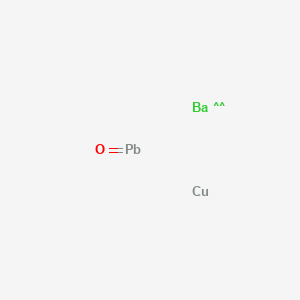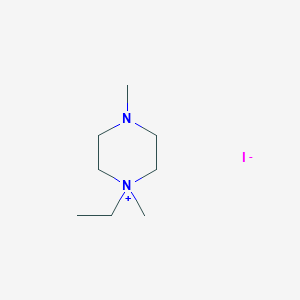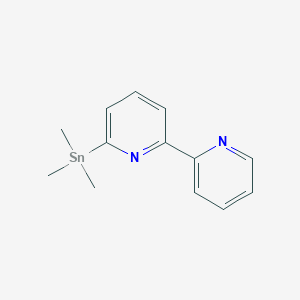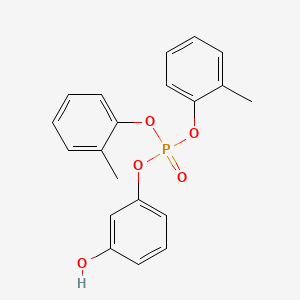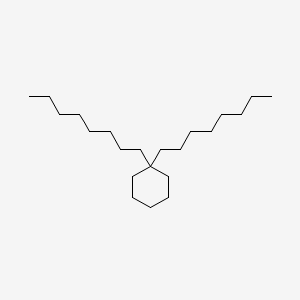
1,1-Dioctylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dioctylcyclohexane is an organic compound with the molecular formula C({22})H({44}). It is a derivative of cyclohexane where two octyl groups are attached to the same carbon atom on the cyclohexane ring. This compound is known for its hydrophobic properties and is used in various industrial applications due to its stability and non-polar nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dioctylcyclohexane can be synthesized through the alkylation of cyclohexane. One common method involves the Friedel-Crafts alkylation reaction, where cyclohexane is reacted with octyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl(_3)). The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The process includes the purification of the product through distillation or recrystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
1,1-Dioctylcyclohexane primarily undergoes substitution reactions due to the presence of the alkyl groups. It is relatively inert to oxidation and reduction under standard conditions because of the stability of the cyclohexane ring and the alkyl chains.
Common Reagents and Conditions
Substitution Reactions: These reactions can occur with halogens or other electrophiles in the presence of a catalyst. For example, bromination can be carried out using bromine (Br(_2)) in the presence of light or a radical initiator.
Hydrogenation: Although the compound is already saturated, hydrogenation can be used to ensure the removal of any unsaturated impurities.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For instance, bromination would yield 1,1-dioctyl-2-bromocyclohexane as a major product.
Scientific Research Applications
1,1-Dioctylcyclohexane has several applications in scientific research:
Chemistry: It is used as a non-polar solvent in organic synthesis and as a reference compound in NMR spectroscopy due to its distinct chemical shifts.
Biology: Its hydrophobic nature makes it useful in studies involving lipid membranes and hydrophobic interactions.
Medicine: While not directly used as a drug, it serves as a model compound in the development of hydrophobic drug delivery systems.
Industry: It is utilized in the formulation of lubricants and as a plasticizer in the production of flexible plastics.
Mechanism of Action
The mechanism by which 1,1-dioctylcyclohexane exerts its effects is primarily through hydrophobic interactions. The long alkyl chains interact with other hydrophobic molecules, facilitating processes such as solubilization of non-polar compounds and stabilization of hydrophobic environments. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
1,1-Didecylcyclohexane: Similar structure but with decyl groups instead of octyl groups.
1,1-Didodecylcyclohexane: Contains dodecyl groups, making it even more hydrophobic.
Cyclohexane: The parent compound without any alkyl substitutions.
Uniqueness
1,1-Dioctylcyclohexane is unique due to the specific length of its alkyl chains, which balances hydrophobicity and molecular size, making it particularly useful in applications requiring moderate hydrophobic interactions without excessive steric hindrance.
Properties
CAS No. |
130269-32-8 |
|---|---|
Molecular Formula |
C22H44 |
Molecular Weight |
308.6 g/mol |
IUPAC Name |
1,1-dioctylcyclohexane |
InChI |
InChI=1S/C22H44/c1-3-5-7-9-11-14-18-22(20-16-13-17-21-22)19-15-12-10-8-6-4-2/h3-21H2,1-2H3 |
InChI Key |
BODMYPYTCKYRSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(CCCCC1)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene](/img/structure/B14274102.png)
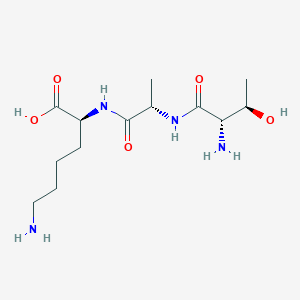
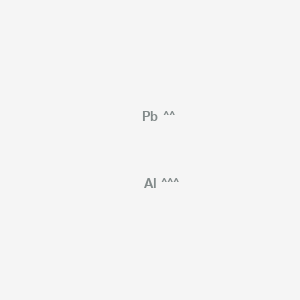
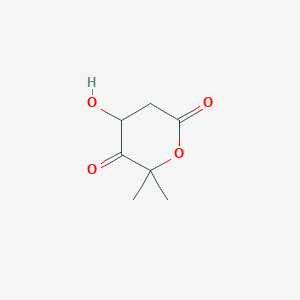
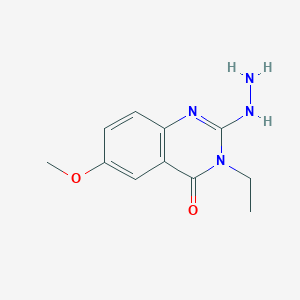
![6-Methyl-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-ol](/img/structure/B14274137.png)
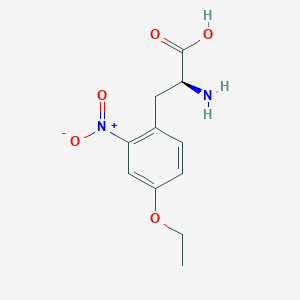
![4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid](/img/structure/B14274152.png)
